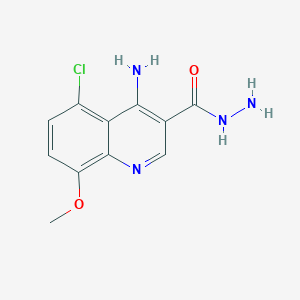

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide

説明

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is a quinoline derivative characterized by a carbohydrazide group at position 3, an amino group at position 4, chloro at position 5, and methoxy at position 6. Its molecular formula is C₁₂H₁₁ClN₄O₂, with a molecular weight of 296.7 g/mol. The compound’s structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research.

特性

分子式 |

C11H11ClN4O2 |

|---|---|

分子量 |

266.68 g/mol |

IUPAC名 |

4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |

InChIキー |

JNCRSUBWKCFLOL-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)NN)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 4-Amino-5-chloro-8-methoxyquinoline.

Hydrazide Formation: The starting material is reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

化学反応の分析

Functional Group Reactivity

The compound’s reactivity arises from its diverse functional groups:

-

Amino Group (-NH₂) : Participates in nucleophilic substitution, condensation, or coupling reactions (e.g., formation of amides or imine derivatives).

-

Carbohydrazide Moiety (-CONHNH₂) : Reacts with carbonyl compounds to form hydrazones or undergo cyclization.

-

Chloro (-Cl) and Methoxy (-OCH₃) : Provide sites for electrophilic substitution or deprotection (e.g., demethylation of methoxy groups).

Biological Activity Correlation

While specific data for 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is unavailable in the provided sources, analogous quinoline derivatives exhibit:

-

Antimicrobial Activity : Quinoline derivatives often inhibit bacterial/fungal growth by disrupting cellular processes (e.g., DNA gyrase inhibition) .

-

Anticancer Potential : Some derivatives interfere with tubulin polymerization or induce ROS generation, as observed in pyranoquinoline hybrids .

Structural Comparison

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| 4-Amino-5-chloro-8-methoxyquinoline | Amino, Chloro, Methoxy | Antimicrobial |

| 4-Aminoquinoline | Amino | Antioxidant |

| 5-Chloroquinolinyl hydrazone | Chloro, Hydrazone | Antimicrobial |

| 4-Amino-8-chloroquinoline | Amino, Chloro | Anticancer |

Analytical Challenges

The low solubility of quinoline derivatives in organic solvents complicates reaction monitoring via TLC, as noted in similar systems . Reflux conditions or polar aprotic solvents (e.g., DMF) may be employed to enhance reactivity .

科学的研究の応用

Antimicrobial Activity

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide has shown promising antimicrobial properties. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives of this compound can outperform standard antibiotics in terms of minimum inhibitory concentration (MIC) values against pathogens such as E. coli and S. aureus .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research demonstrates that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon carcinoma cells. The mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Neuroprotective Effects

Given the role of metal ions in neurodegenerative diseases such as Alzheimer's, compounds like 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide may serve as metal chelators. This property could help mitigate the formation of β-amyloid plaques by preventing metal ion aggregation, thus offering potential therapeutic benefits for neuroprotection .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide exhibited significant antibacterial activity against E. coli and K. pneumoniae, with MIC values lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity

In another investigation, compounds derived from this quinoline were tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating potent anticancer activity . The most effective derivatives were found to induce cell cycle arrest and apoptosis through ROS generation.

作用機序

類似の化合物との比較

類似の化合物

クロロキン: よく知られている抗マラリア薬で、キノリン構造が似ています。

アモジアキン: 構造が似ている別の抗マラリア薬です。

ピペラキン: マラリアの併用療法で使用されるキノリン誘導体.

類似化合物との比較

Structural Modifications and Functional Group Impact

- Carbohydrazide vs.

- Substituent Positioning: The amino group at C4 and chloro at C5 (target compound) differ from derivatives like 4-Amino-8-chloro-5-methoxy-2-propylquinoline (amino at C4, propyl at C2), where steric effects from the propyl group may reduce bioavailability .

- Methoxy Group: The methoxy group at C8 is conserved in many analogs (e.g., ) and contributes to electron-donating effects, stabilizing the quinoline ring and modulating lipophilicity.

生物活性

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is a synthetic organic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential antidiabetic properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is C₁₁H₁₃ClN₄O₂, with a molecular weight of approximately 266.68 g/mol. The compound contains several functional groups, including an amino group, a chloro group, a methoxy group, and a carbohydrazide moiety, which contribute to its reactivity and biological profile.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide. It exhibits significant activity against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 22 | |

| Klebsiella pneumoniae | 25 | |

| Staphylococcus aureus | 20 |

The compound has shown effectiveness comparable to standard antibiotics, indicating its potential application in treating bacterial infections.

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, such as HeLa and MCF-7:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

3. Antidiabetic Activity

Recent investigations into the antidiabetic effects of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide have shown promising results in inhibiting α-glucosidase activity:

This suggests its potential use in managing postprandial blood glucose levels.

The biological activities of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It induces oxidative stress leading to apoptosis in cancer cells.

- Antidiabetic Effect : The inhibition of α-glucosidase reduces carbohydrate absorption in the intestine.

Case Studies

A recent study conducted by Rbaa et al. (2020) synthesized derivatives of quinoline compounds and tested their biological activities, including those similar to 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide. Their findings indicated that modifications in the functional groups significantly influence the biological efficacy of these compounds against various pathogens and cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。